

AT7519 TFA: A Technical Guide to Target Proteins and Binding Affinity

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Compound of Interest		
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Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation, transcription, and other fundamental cellular processes.[1] Its trifluoroacetate salt, AT7519 TFA, has demonstrated significant anti-proliferative activity in a range of human tumor cell lines and has been investigated in clinical trials for various cancers.[2][3] This technical guide provides a comprehensive overview of the target proteins of AT7519 TFA, its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Target Proteins and Binding Affinity

AT7519 TFA exhibits inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation. The compound also shows activity against Glycogen Synthase Kinase 3β (GSK3β).[4][5] The binding affinity of AT7519 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For CDK1, the inhibition constant (Ki), a measure of the inhibitor's binding affinity, has also been determined.

The quantitative data for AT7519's binding affinity to its primary target proteins are summarized in the table below.



Target Protein	Binding Affinity (IC50)	Binding Affinity (Ki)
CDK1/cyclin B	210 nM	38 nM
CDK2/cyclin A	47 nM	Not Reported
CDK2/cyclin E	Not Reported	Not Reported
CDK4/cyclin D1	100 nM	Not Reported
CDK5/p35	13 nM	Not Reported
CDK6/cyclin D3	170 nM	Not Reported
CDK9/cyclin T	<10 nM	Not Reported
GSК3β	89 nM	Not Reported

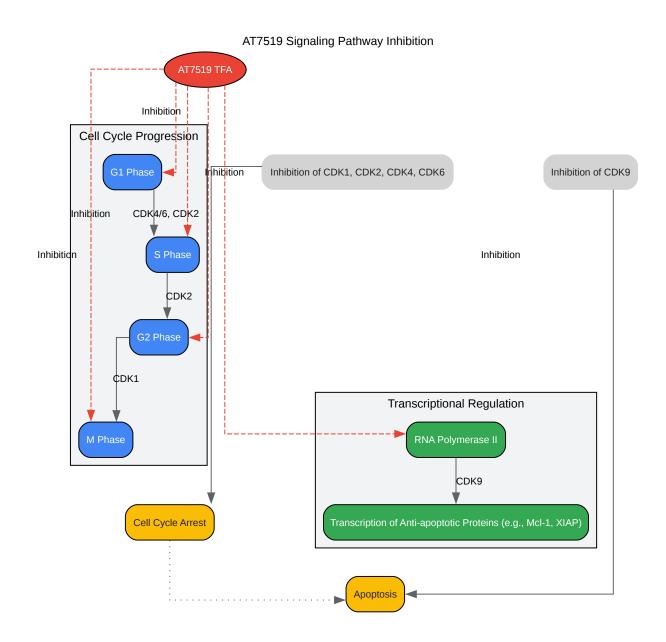
Note: The IC50 values are sourced from multiple consistent reports.[4][5][6] The Ki value for CDK1 is also reported in the literature.[4][7]

Signaling Pathways Modulated by AT7519

AT7519 exerts its anti-cancer effects by disrupting key signaling pathways that control cell proliferation and survival. The primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[4][8] Furthermore, its potent inhibition of CDK9 interferes with transcriptional processes, contributing to its cytotoxic effects.[9][10]

The diagram below illustrates the core signaling pathways affected by AT7519.





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AT7519's dual mechanism of action on cell cycle and transcription.



Experimental Protocols

The determination of AT7519's binding affinities involves a variety of in vitro kinase assays. The specific methodologies employed for each target protein are detailed below.

Radiometric Filter Binding Assays (CDK1, CDK2, GSK3β)

This method directly measures the phosphorylation of a substrate by the target kinase using a radiolabeled ATP.

- Principle: The kinase, substrate, and [y-32P]ATP are incubated together. The phosphorylated substrate is then captured on a filter membrane, while the unbound [y-32P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.
- Workflow Diagram:



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Workflow for a radiometric filter binding kinase assay.

- Protocol Details:
 - CDK1 and CDK2: The assays are conducted in a buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA. Histone H1 (0.12 µg/mL) is used as the substrate. The reaction is initiated with 45 µM ATP (containing [y-³²P]ATP) and incubated for 2 to 4 hours with varying concentrations of AT7519.[11]
 - GSK3β: The assay buffer consists of 10 mM MOPS (pH 7.0), 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, and 0.01% β-mercaptoethanol.
 Glycogen synthase peptide 2 (5 μM) serves as the substrate. The reaction is initiated with 15 μM ATP (containing [y-32P]ATP) and incubated for 3 hours.[4]



DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (CDK5)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive method for detecting kinase activity.

- Principle: A biotinylated substrate is phosphorylated by the kinase. The reaction mixture is
 then added to a streptavidin-coated plate. A europium-labeled anti-phospho-substrate
 antibody is used for detection. The fluorescence signal is proportional to the extent of
 substrate phosphorylation.
- Workflow Diagram:



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Workflow for a DELFIA kinase assay.

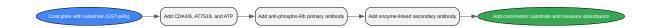
Protocol Details: The assay for CDK5/p35 utilizes a biotinylated Histone H1 peptide (1 μM) as the substrate. The reaction is carried out in a buffer containing 25 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 0.025% Brij-35, 0.1 mg/mL BSA, and 1 mM DTT. The reaction is initiated with 15 μM ATP and incubated for 30 minutes with different concentrations of AT7519.[4]

ELISA (Enzyme-Linked Immunosorbent Assay) (CDK4 and CDK6)

This immunoassay is used to detect the phosphorylated substrate.

- Principle: A plate is coated with a substrate for the kinase. After the kinase reaction in the
 presence of the inhibitor, the phosphorylated substrate is detected using a specific primary
 antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a
 colorimetric reaction. The signal intensity is inversely proportional to the kinase inhibition.
- Workflow Diagram:





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Workflow for an ELISA-based kinase assay.

• Protocol Details: For CDK4 and CDK6 assays, plates are coated with GST-pRb (769-921). The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 1 mM DTT, 1 mM EGTA (pH 8.0), and 0.02% Triton X-100. The reaction is initiated by the addition of ATP and incubated for 30 minutes with varying concentrations of AT7519. The phosphorylated Rb is detected using an anti-phospho-Rb (Serine 780) primary antibody and an alkaline phosphatase-linked secondary antibody.[4]

Conclusion

AT7519 TFA is a multi-targeted kinase inhibitor with potent activity against several CDKs and GSK3β. Its mechanism of action, involving the dual inhibition of cell cycle progression and transcription, provides a strong rationale for its investigation as an anti-cancer therapeutic. The well-characterized binding affinities and the established experimental protocols for their determination offer a solid foundation for further research and development in the field of oncology.

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References

- 1. Kinase assay with Cdk immunoprecipitates from embryos [wwwuser.gwdguser.de]
- 2. mybiosource.com [mybiosource.com]
- 3. appletonwoods.co.uk [appletonwoods.co.uk]
- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]



- 5. selleckchem.com [selleckchem.com]
- 6. Human CDK6 ELISA Kit [ABIN6966172] Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DELFIA Kinase Assays | Revvity [revvity.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]
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